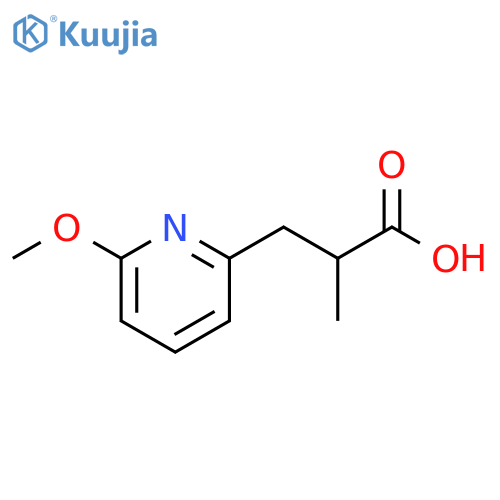Cas no 1543235-65-9 (3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)

1543235-65-9 structure
商品名:3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid
- 2-Pyridinepropanoic acid, 6-methoxy-α-methyl-
- 1543235-65-9
- CS-0344120
- EN300-1840932
- AKOS017972088
-
- インチ: 1S/C10H13NO3/c1-7(10(12)13)6-8-4-3-5-9(11-8)14-2/h3-5,7H,6H2,1-2H3,(H,12,13)
- InChIKey: KERKOVPGDKGHDC-UHFFFAOYSA-N
- ほほえんだ: C1(CC(C)C(O)=O)=NC(OC)=CC=C1
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 59.4Ų
じっけんとくせい
- 密度みつど: 1.165±0.06 g/cm3(Predicted)
- ふってん: 313.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.38±0.10(Predicted)
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840932-0.25g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1840932-0.05g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1840932-1.0g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1840932-5g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1840932-10g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1840932-1g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1840932-2.5g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1840932-10.0g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1840932-0.1g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1840932-5.0g |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid |
1543235-65-9 | 5g |
$3147.0 | 2023-06-01 |
3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1543235-65-9 (3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量